

# FT895 in Cell Culture Experiments: Detailed Application Notes and Protocols

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## Compound of Interest

Compound Name: FT895

Cat. No.: B2679868

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## Introduction

**FT895** is a potent and highly selective inhibitor of histone deacetylase 11 (HDAC11), a class IV HDAC enzyme.<sup>[1][2][3][4]</sup> Its specificity makes it a valuable tool for investigating the biological roles of HDAC11 and for exploring its therapeutic potential in various diseases, particularly in oncology.<sup>[1][5]</sup> This document provides detailed application notes and protocols for the use of **FT895** in a range of common cell culture experiments.

## Mechanism of Action

**FT895** exerts its effects by specifically inhibiting the enzymatic activity of HDAC11.<sup>[1][2][3][4]</sup> This inhibition leads to alterations in the acetylation status of HDAC11 target proteins, which in turn modulates various cellular processes. In cancer cells, **FT895** has been shown to impair mitochondrial function, disrupt signaling pathways crucial for tumor survival, and induce cell death.<sup>[1][6]</sup>

## Data Presentation

The following table summarizes the half-maximal inhibitory concentration (IC<sub>50</sub>) values of **FT895** in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.

Cell Line	Cancer Type	IC50 (μM)	Reference
S462TY	Malignant Peripheral Nerve Sheath Tumor (MPNST)	6.76	<a href="#">[1]</a>
T265	Malignant Peripheral Nerve Sheath Tumor (MPNST)	10.09	<a href="#">[1]</a>
ST8814	Malignant Peripheral Nerve Sheath Tumor (MPNST)	22.88	<a href="#">[1]</a>
STS26T	Sporadic Malignant Peripheral Nerve Sheath Tumor (MPNST)	58.49	<a href="#">[1]</a>
sNF96.2	NF1-related Malignant Peripheral Nerve Sheath Tumor (MPNST)	77.16	<a href="#">[1]</a>
hs53T	Neurofibroma	13.12	<a href="#">[1]</a>
LinNF	Primary Neurofibroma	121.9	<a href="#">[1]</a>

## Experimental Protocols

### Cell Viability Assay (MTT/CCK-8)

This protocol describes how to assess the effect of **FT895** on cell proliferation and cytotoxicity using a colorimetric assay.

Materials:

- Cells of interest
- FT895** (dissolved in DMSO)

- Complete cell culture medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
- Solubilization buffer (for MTT assay, e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

#### Protocol:

- Cell Seeding:
  - Trypsinize and count cells.
  - Seed cells in a 96-well plate at a density of  $2 \times 10^5$  cells/mL in 100  $\mu$ L of complete medium per well.[\[1\]](#)
  - Incubate overnight at 37°C in a humidified 5% CO<sub>2</sub> incubator to allow for cell attachment.
- **FT895** Treatment:
  - Prepare serial dilutions of **FT895** in complete culture medium. It is recommended to start with a concentration range guided by the IC<sub>50</sub> values in the table above.
  - Remove the old medium from the wells and add 100  $\mu$ L of the medium containing different concentrations of **FT895**. Include a vehicle control (DMSO) at the same concentration as the highest **FT895** treatment.
  - Incubate for the desired time period (e.g., 24, 48, or 72 hours).[\[1\]](#)[\[7\]](#)
- MTT/CCK-8 Addition and Incubation:
  - For MTT assay: Add 10  $\mu$ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 3.5-4 hours at 37°C.[\[1\]](#)

- For CCK-8 assay: Add 10  $\mu$ L of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[8]
- Measurement:
  - For MTT assay: After incubation, add 100  $\mu$ L of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
  - For both assays: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).[8]
- Data Analysis:
  - Subtract the background absorbance (from wells with medium only).
  - Calculate the percentage of cell viability relative to the vehicle-treated control cells.
  - Plot a dose-response curve and determine the IC50 value.

## Western Blot Analysis

This protocol details the detection of specific proteins in cells treated with **FT895** to study its effect on signaling pathways.

Materials:

- Cells of interest
- **FT895**
- RIPA buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membrane

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., against HDAC11,  $\alpha$ -tubulin, KIF18A, TEAD1, TAZ, p-ERK, ERK, GAPDH)[1]
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

#### Protocol:

- Cell Lysis:
  - Seed and treat cells with the desired concentrations of **FT895** (e.g., 10  $\mu$ M for 24 hours). [1]
  - Wash cells with ice-cold PBS and lyse them in RIPA buffer.
  - Centrifuge the lysates at 12,000 x g for 10 minutes at 4°C to pellet cell debris.[7]
  - Collect the supernatant and determine the protein concentration using a BCA assay.
- SDS-PAGE and Protein Transfer:
  - Denature 20-40  $\mu$ g of protein per sample by boiling in Laemmli buffer.
  - Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
  - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting:
  - Block the membrane with blocking buffer for 1 hour at room temperature.
  - Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

- Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
- Detection:
  - Incubate the membrane with a chemiluminescent substrate.
  - Capture the signal using an imaging system.
  - Analyze the band intensities and normalize to a loading control like GAPDH.

## Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol uses flow cytometry to quantify apoptosis in **FT895**-treated cells.

Materials:

- Cells of interest
- **FT895**
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
- Flow cytometer

Protocol:

- Cell Treatment:
  - Seed cells and treat with various concentrations of **FT895** for a specified duration (e.g., 24 or 48 hours).
- Cell Harvesting and Staining:

- Harvest the cells (including the supernatant containing floating cells) by centrifugation.
- Wash the cells twice with cold PBS.
- Resuspend the cells in 1X Binding Buffer at a concentration of  $1 \times 10^6$  cells/mL.
- To 100  $\mu$ L of the cell suspension, add 5  $\mu$ L of Annexin V-FITC and 5  $\mu$ L of PI.
- Gently vortex and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
  - Add 400  $\mu$ L of 1X Binding Buffer to each tube.
  - Analyze the samples on a flow cytometer within one hour.
  - Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

## Cell Cycle Analysis

This protocol outlines the analysis of cell cycle distribution in **FT895**-treated cells using propidium iodide staining and flow cytometry.

Materials:

- Cells of interest
- **FT895**
- PBS
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing PI and RNase A)
- Flow cytometer

Protocol:

- Cell Treatment and Fixation:
  - Seed and treat cells with **FT895** as desired.
  - Harvest the cells and wash with PBS.
  - Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
- Staining:
  - Centrifuge the fixed cells and discard the ethanol.
  - Wash the cells twice with PBS.
  - Resuspend the cell pellet in PI staining solution.
  - Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer.
  - Gate the cell populations based on their DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

## Mitochondrial Respiration Assay (Seahorse Analysis)

This protocol assesses the impact of **FT895** on mitochondrial function by measuring the oxygen consumption rate (OCR).<sup>[6]</sup>

Materials:

- Cells of interest
- **FT895**
- Seahorse XF Cell Culture Microplates



- Seahorse XF Analyzer
- Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

Protocol:

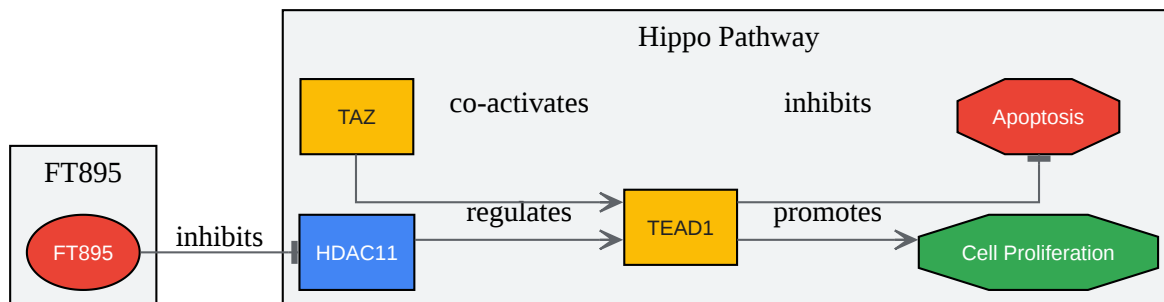
- Cell Seeding and Treatment:
  - Seed cells in a Seahorse XF cell culture microplate and allow them to attach overnight.
  - Treat the cells with **FT895** (e.g., 10  $\mu$ M) for a specified time (e.g., 24 hours).[6]
- Seahorse Assay:
  - Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO<sub>2</sub> incubator at 37°C for 1 hour.
  - Load the sensor cartridge with the compounds from the Mito Stress Test Kit (oligomycin, FCCP, and rotenone/antimycin A).
  - Place the cell plate in the Seahorse XF Analyzer and run the Mito Stress Test protocol.
- Data Analysis:
  - The Seahorse software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[6]
  - Compare the OCR profiles of **FT895**-treated cells with control cells.

## Signaling Pathways and Experimental Workflows

### FT895-Mediated Inhibition of the Hippo Signaling Pathway

**FT895** has been shown to suppress the expression of the transcription factor TEAD1 and its co-activator TAZ, which are key components of the Hippo signaling pathway.[1] This pathway is

crucial for regulating cell proliferation and apoptosis.

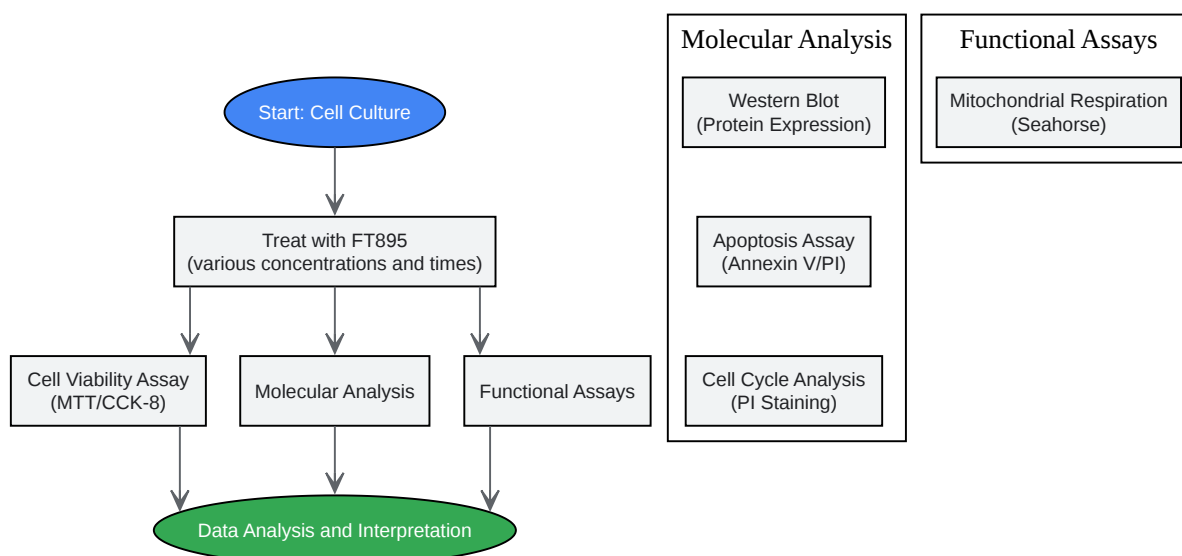


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Caption: **FT895** inhibits HDAC11, leading to the suppression of TEAD1/TAZ activity and reduced cell proliferation.

## Experimental Workflow for Assessing FT895 Efficacy

This diagram illustrates a typical workflow for evaluating the effects of **FT895** in cell culture.

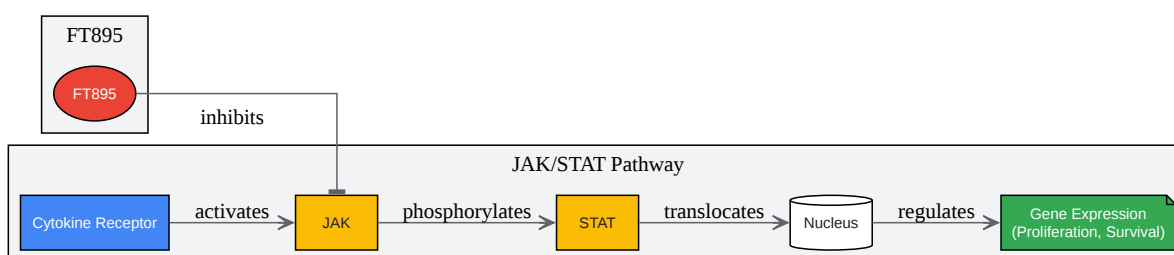


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Caption: A logical workflow for characterizing the cellular effects of **FT895**.

## FT895 and the JAK/STAT Signaling Pathway

**FT895** can inhibit the proliferation of certain cancer cells by blocking the JAK/STAT signaling pathway.<sup>[1]</sup>

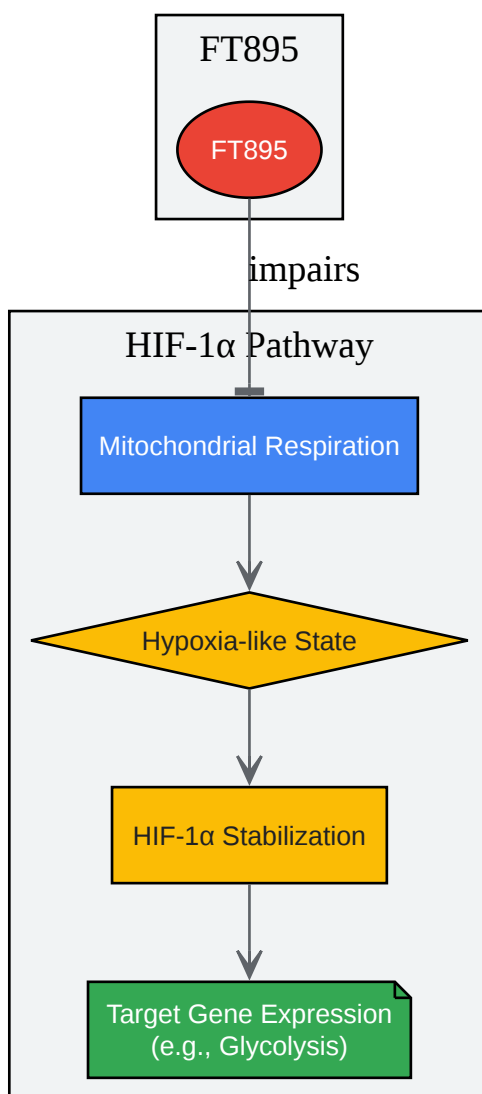


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Caption: **FT895** can interfere with the JAK/STAT pathway, a key regulator of cell growth and survival.

## FT895 and the HIF-1 $\alpha$ Signaling Pathway

In some contexts, the effects of **FT895** on mitochondrial respiration are linked to the HIF-1 $\alpha$  signaling pathway.<sup>[6]</sup>



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Caption: **FT895**-induced mitochondrial dysfunction can lead to the activation of the HIF-1 $\alpha$  pathway.

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